N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)23-9-14(22)17-16-19-18-15(24-16)13-8-11(2)20-21(13)3/h4-8H,9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRVBQZFAUKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its structural formula and molecular weight, which are essential for understanding its biological interactions. The IUPAC name indicates a complex structure featuring a pyrazole moiety linked to an oxadiazole and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.31 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives reduce mTORC1 activity and enhance autophagy in cancer cells, which may contribute to their antiproliferative effects. Specifically, these compounds have demonstrated submicromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications in oncology .
Mechanism of Action:
- mTORC1 Inhibition: The inhibition of the mTORC1 pathway leads to decreased cell proliferation and increased autophagy.
- Autophagic Flux Disruption: Compounds have been shown to disrupt normal autophagic processes under nutrient-replete conditions, leading to the accumulation of autophagic markers such as LC3-II .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives exhibited significant antibacterial activity against Xanthomonas species with effective concentration (EC50) values much lower than those of conventional bactericides .
| Bacterial Strain | EC50 (μg/mL) | Activity Level |
|---|---|---|
| Xac | 5.44 | Excellent |
| Psa | 12.85 | Moderate |
| Xoo | 7.40 | Good |
Case Studies
- Anticancer Efficacy Study: A recent study evaluated the effect of similar pyrazole-based compounds on pancreatic cancer cells (MIA PaCa-2). The results indicated a significant reduction in cell viability at concentrations below 1 µM, suggesting potent anticancer activity .
- Antibacterial Study: Another study focused on the antibacterial properties of pyrazole derivatives against phytopathogenic bacteria. The findings revealed that compounds with the oxadiazole moiety showed better efficacy compared to traditional antibiotics .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range/Reagents | Impact on Yield |
|---|---|---|
| Solvent | DMF, DMSO, or dioxane | Polar aprotic solvents enhance reaction kinetics . |
| Base | Triethylamine, NaH | Facilitates deprotonation for nucleophilic attack . |
| Temperature | 80–120°C (oxadiazole formation) | Higher temperatures accelerate cyclization but may degrade sensitive groups . |
| Reaction Time | 4–12 hours | Insufficient time leads to incomplete ring closure . |
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- HPLC-PDA : Assesses purity (>95% purity threshold for pharmacological studies) .
Advanced: How can researchers optimize reaction conditions to enhance selectivity in oxadiazole ring formation?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% → 92%) by minimizing side reactions .
- Catalyst Screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ enhance regioselectivity during cyclization .
- Solvent-Free Conditions : Eliminates solvent polarity effects, favoring intramolecular cyclization over intermolecular byproducts .
Q. Example Optimization Workflow :
DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios.
In Situ Monitoring : Use FTIR to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹) .
Post-Reaction Quenching : Rapid cooling prevents retro-cyclization.
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across studies?
Answer:
Case Study : Contradictory IC₅₀ values in kinase inhibition assays.
-
Experimental Variables to Control :
-
Data Normalization :
Advanced: How can computational modeling predict target interactions for this compound?
Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Prioritize kinases (e.g., EGFR, VEGFR) due to oxadiazole’s affinity for ATP-binding pockets .
- MD Simulations :
Validation : Compare computational ΔG (binding energy) with experimental IC₅₀ values. A correlation coefficient (R²) >0.7 validates the model .
Basic: What functional groups are critical for its bioactivity?
Answer:
- 1,3,4-Oxadiazole Ring : Enhances metabolic stability and participates in π-π stacking with kinase hydrophobic pockets .
- p-Tolyloxy Group : Modulates lipophilicity (logP ~3.5), improving membrane permeability .
- 1,3-Dimethylpyrazole : Steric hindrance reduces off-target interactions while maintaining target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
